molecular formula C7H12F2O4 B13412985 Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose

Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose

Cat. No.: B13412985
M. Wt: 198.16 g/mol
InChI Key: YPXFQOKNBHJLDB-PZRMXXKTSA-N
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Description

Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose is a synthetic derivative of D-galactopyranose, characterized by the substitution of hydrogen atoms with fluorine at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose typically involves the selective fluorination of D-galactopyranose derivativesThe final step involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of safe and efficient fluorination techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required to achieve these transformations.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiol derivatives, while oxidation and reduction reactions would produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

  • Methyl-4,6-dideoxy-4,6-dichloro-alpha-D-galactopyranose
  • Methyl-4,6-dideoxy-4,6-dibromo-alpha-D-galactopyranose
  • Methyl-4,6-dideoxy-4,6-diiodo-alpha-D-galactopyranose

Comparison: Compared to its halogenated analogs, Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These differences can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable tool in various research applications.

Biological Activity

Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is a fluorinated derivative of galactopyranose. The introduction of fluorine atoms at the 4 and 6 positions enhances its stability and lipophilicity, which can influence its biological interactions. The chemical structure can be represented as follows:

C6H10F2O4\text{C}_6\text{H}_{10}\text{F}_2\text{O}_4

Antimicrobial Activity

Recent studies indicate that fluorinated sugars, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains by interfering with glycosylation processes essential for bacterial cell wall synthesis. For instance:

  • Mechanism of Action : The presence of fluorine atoms alters the electronic properties of the sugar, enhancing its ability to act as a glycosylation inhibitor. This can disrupt the normal function of glycosyltransferases involved in cell wall biosynthesis .

Antitumor Activity

The potential antitumor effects of this compound have also been explored. Research has indicated that fluorinated sugars can induce apoptosis in cancer cells through various pathways:

  • Case Study : In vitro studies demonstrated that treatment with this compound led to reduced viability in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of key metabolic pathways that cancer cells rely on for proliferation .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor:

  • Glycosidase Inhibition : Studies have shown that this compound can inhibit alpha-glycosidase enzymes, which are crucial for carbohydrate metabolism. This inhibition could have implications for managing conditions like diabetes by slowing down carbohydrate absorption .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics due to its modified structure:

PropertyDescription
AbsorptionRapidly absorbed in vivo
DistributionHigh tissue affinity
MetabolismPrimarily hepatic
ExcretionRenal clearance

Safety assessments indicate that while the compound exhibits promising biological activity, further studies are needed to fully understand its toxicity and long-term effects.

Properties

Molecular Formula

C7H12F2O4

Molecular Weight

198.16 g/mol

IUPAC Name

(2S,3R,4R,5R,6R)-5-fluoro-6-(fluoromethyl)-2-methoxyoxane-3,4-diol

InChI

InChI=1S/C7H12F2O4/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,10-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1

InChI Key

YPXFQOKNBHJLDB-PZRMXXKTSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CF)F)O)O

Canonical SMILES

COC1C(C(C(C(O1)CF)F)O)O

Origin of Product

United States

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